GRN-529

描述

GRN-529 是一种由辉瑞公司开发的代谢型谷氨酸受体 5 (mGluR5) 的负向变构调节剂。 该化合物因其在包括自闭症谱系障碍和抑郁症在内的各种神经和精神疾病中潜在的治疗作用而被研究 .

准备方法

GRN-529 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括以下步骤:

核心结构的形成: this compound 的核心结构通过一系列涉及芳香族化合物偶联的反应合成。

官能团的引入: 通过特定的反应,包括卤化和炔化,引入二氟甲氧基和吡啶-2-基乙炔基等官能团。

This compound 的工业生产方法将涉及扩大这些合成路线,优化反应条件并确保一致的质量和产量。

化学反应分析

GRN-529 经历了各种化学反应,包括:

氧化: this compound 可能会发生氧化反应,特别是在芳香环上,导致形成氧化衍生物。

还原: 还原反应可能发生在羰基上,将其转化为醇。

取代: 取代反应可能发生在芳香环上,其中官能团可以被其他取代基取代。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,硼氢化钠等还原剂以及各种用于取代反应的催化剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

Behavioral Studies in Mouse Models

Research conducted by the National Institutes of Health and Pfizer has demonstrated that GRN-529 can significantly reduce autism-like behaviors in genetically modified mouse models. In particular, studies using BTBR T+tf/J mice—known for their social deficits and repetitive behaviors—revealed that:

- This compound administration led to a marked reduction in repetitive self-grooming behaviors.

- Treated mice exhibited increased social interactions , spending more time engaging with novel conspecifics compared to control groups .

These findings suggest that this compound may address core symptoms associated with autism, such as impaired communication and social interaction.

Efficacy and Safety Profile

In dose-response studies, this compound was administered at varying doses (0.3 to 3.0 mg/kg), showing consistent efficacy without inducing sedation or significant side effects in control assays . The compound's safety profile was further supported by assessments indicating no adverse effects on sexual behavior or motor coordination in rat models .

Applications in Treatment-Resistant Depression

This compound has also been investigated for its potential utility in treating major depressive disorder, particularly among patients classified as treatment-resistant. Key findings include:

- Reduction in Immobility : In forced swim tests, this compound demonstrated a decrease in immobility time, a common indicator of antidepressant efficacy.

- Anxiolytic and Analgesic Effects : The compound also showed promise in alleviating anxiety and pain symptoms associated with depression, suggesting its multifaceted therapeutic potential .

The modulation of mGluR5 by this compound is theorized to provide a novel approach to treating these complex conditions by addressing underlying neurotransmitter imbalances.

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

作用机制

GRN-529 通过充当代谢型谷氨酸受体 5 (mGluR5) 的负向变构调节剂来发挥其作用。这意味着 this compound 结合到受体上与活性位点不同的位点,导致构象改变,从而降低受体活性。 通过调节 mGluR5 的活性,this compound 可以减少谷氨酸受体过度活跃,谷氨酸受体过度活跃与各种神经和精神疾病有关 .

相似化合物的比较

GRN-529 在作为 mGluR5 的负向变构调节剂方面具有高度的选择性和效力,这一点是独一无二的。类似的化合物包括:

芬诺巴姆: 另一种 mGluR5 的负向变构调节剂,但具有不同的药代动力学特性。

MPEP (2-甲基-6-(苯乙炔基)吡啶): 一种典型的 mGluR5 拮抗剂,因其对谷氨酸受体的影响而被广泛研究。

MTEP (3-((2-甲基-4-噻唑基)乙炔基)吡啶): 另一种与 MPEP 具有类似特性的 mGluR5 拮抗剂.

This compound 因其在调节 mGluR5 活性方面的特定结合亲和力和功效而脱颖而出,使其成为研究和潜在治疗应用的宝贵化合物。

生物活性

GRN-529 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a receptor implicated in various neuropsychiatric disorders. Its biological activity has been extensively studied, particularly concerning its potential therapeutic applications for conditions such as autism spectrum disorders (ASD) and depression. This article details the biological activity of this compound, highlighting its mechanisms, effects in animal models, and relevant research findings.

This compound operates by binding to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding reduces the receptor's ability to activate downstream signaling pathways even in the presence of glutamate, thereby modulating excitatory neurotransmission without directly blocking the receptor's primary action site. This mechanism differentiates this compound from traditional antagonists, offering a potentially safer profile for therapeutic use .

Efficacy in Animal Models

Research has demonstrated that this compound significantly impacts behavior in animal models, particularly in BTBR mice, which are commonly used to study autism-like behaviors. Key findings include:

- Reduction of Repetitive Behaviors : this compound effectively reduced repetitive self-grooming behaviors in BTBR mice at doses that did not induce sedation. This was observed across multiple cohorts and confirmed by various studies .

- Improvement in Social Interaction : Treatment with this compound resulted in increased social interactions among BTBR mice. For instance, these mice spent more time engaging with novel social stimuli compared to controls, indicating enhanced sociability .

- Dose-Dependent Effects : The compound exhibited a dose-dependent relationship between receptor occupancy and behavioral outcomes, with effective doses ranging from 0.3 to 3.0 mg/kg .

The following table summarizes key studies on this compound's effects in animal models:

Case Studies and Clinical Implications

The implications of this compound extend beyond animal studies, suggesting potential therapeutic applications for human neuropsychiatric conditions:

- Autism Spectrum Disorders : Given its effects on reducing repetitive behaviors and enhancing social interaction, this compound may serve as a promising candidate for treating ASD. The modulation of mGluR5 is particularly relevant due to its role in synaptic plasticity and neurotransmission associated with social behaviors .

- Depression and Anxiety : Preliminary research indicates that this compound may also have efficacy in models of depression and anxiety, as mGluR5 is involved in mood regulation pathways . Further clinical trials are necessary to explore these potential benefits.

属性

IUPAC Name |

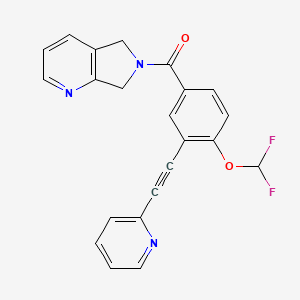

[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITMSIRHBAVREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030348 | |

| Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253291-12-1 | |

| Record name | [4-(Difluoromethoxy)-3-[2-(2-pyridinyl)ethynyl]phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253291-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GRN-529 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253291121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRN-529 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77QDV7E9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。